molecular formula C10H5F2NO3 B6249113 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 2445793-59-7

4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6249113
CAS No.: 2445793-59-7
M. Wt: 225.1
InChI Key:
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Description

4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the use of difluorophenylboronic acid as a starting material. One common method is the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of a difluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2445793-59-7

Molecular Formula

C10H5F2NO3

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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